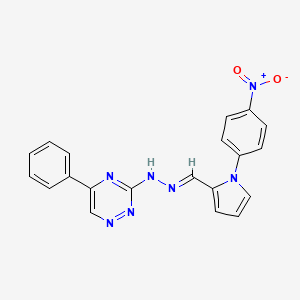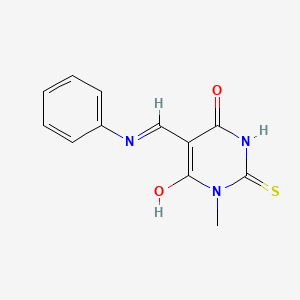
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the activation of the Wnt signaling pathway. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide binds to the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which are downstream targets of the Wnt signaling pathway. This binding results in the activation of the Wnt signaling pathway, leading to the activation of various downstream genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to enhance the differentiation of stem cells into osteoblasts, which are responsible for bone formation. Additionally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a highly specific and potent activator of the Wnt signaling pathway, making it an ideal compound for studying the biological processes regulated by this pathway. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is also stable and has a long shelf life, making it easy to store and use in experiments.
However, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the natural biological processes regulated by the Wnt signaling pathway. Additionally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is relatively expensive, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in scientific research. One potential application is in the treatment of cancer. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Another potential application is in the field of regenerative medicine. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to enhance the differentiation of stem cells into osteoblasts, and further research is needed to determine its potential in promoting bone regeneration.
Finally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide may have potential applications in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for further research in this field.
Conclusion
In conclusion, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a synthetic compound that has shown promising results in scientific research. Its activation of the Wnt signaling pathway has potential applications in the treatment of cancer, regenerative medicine, and inflammatory diseases. While 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has some limitations for lab experiments, its specific and potent activation of the Wnt signaling pathway makes it an ideal compound for studying the biological processes regulated by this pathway. Further research is needed to determine its full potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-methyl-2-phenylquinoline-4-carboxylic acid with isopropylamine and 4-pyridinemethanol in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain pure 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. This method has been reported to yield high-quality 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been widely used in scientific research for its potential therapeutic properties. It has been shown to activate the Wnt signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cells, including breast, prostate, and colon cancer cells.
Eigenschaften
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-17(2)20-5-7-21(8-6-20)25-15-23(22-14-18(3)4-9-24(22)29-25)26(30)28-16-19-10-12-27-13-11-19/h4-15,17H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKVVHFZRCLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)





![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)

